molecular formula C8H5F3N4 B2613385 1-(3-Trifluoromethyl-phenyl)-1H-tetrazole CAS No. 332384-72-2

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole

Cat. No.: B2613385
CAS No.: 332384-72-2
M. Wt: 214.151
InChI Key: KTIIWHHDNORXPA-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole is an organic compound that features a tetrazole ring substituted with a trifluoromethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Trifluoromethyl-phenyl)-1H-tetrazole typically involves the reaction of 3-trifluoromethylbenzyl chloride with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethyl-phenyl)-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Trifluoromethyl-phenyl)-1H-tetrazole: Known for its unique trifluoromethyl group, which imparts distinct chemical properties.

    1-(3-Fluoromethyl-phenyl)-1H-tetrazole: Similar structure but with a fluoromethyl group instead of trifluoromethyl, leading to different reactivity and applications.

    1-(3-Bromomethyl-phenyl)-1H-tetrazole: Contains a bromomethyl group, which can participate in different types of chemical reactions compared to the trifluoromethyl group.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical behavior and potential applications. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial fields.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-2-1-3-7(4-6)15-5-12-13-14-15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIIWHHDNORXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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